[9-(3,5-dichloro-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid
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Overview
Description
2-[9-(3,5-DICHLORO-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, propoxy groups, and a decahydroacridinyl moiety
Preparation Methods
The synthesis of 2-[9-(3,5-DICHLORO-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID involves several steps, including the formation of the core acridinyl structure and the subsequent introduction of the propoxy and dichlorophenyl groups. The synthetic route typically involves the use of reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation reactions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Typically involves reducing agents to convert specific functional groups.
Substitution: Common reagents include halogens and nucleophiles, which can replace certain groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[9-(3,5-DICHLORO-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, such as atopic dermatitis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological activities.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[9-(3,5-DICHLORO-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID is unique due to its specific structural features and functional groups. Similar compounds include:
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C28H33Cl2NO5 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[9-(3,5-dichloro-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H33Cl2NO5/c1-6-7-36-26-16(29)8-15(9-17(26)30)23-24-18(10-27(2,3)12-20(24)32)31(14-22(34)35)19-11-28(4,5)13-21(33)25(19)23/h8-9,23H,6-7,10-14H2,1-5H3,(H,34,35) |
InChI Key |
PUOXTDWRSJXVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
Origin of Product |
United States |
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